molecular formula C18H28N2O4S B5470906 4-ethoxy-N-ethyl-3-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide

4-ethoxy-N-ethyl-3-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide

Cat. No.: B5470906
M. Wt: 368.5 g/mol
InChI Key: YCLUNESOQKBNQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-ethyl-3-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its unique structure, which includes an ethoxy group, an ethyl group, a methyl group, and a piperidinyl group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-ethyl-3-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the benzenesulfonamide core: This can be achieved by sulfonation of benzene followed by amination.

    Introduction of the ethoxy group: This step may involve the reaction of the benzenesulfonamide with ethyl iodide under basic conditions.

    Attachment of the piperidinyl group: This can be done through a nucleophilic substitution reaction using piperidine.

    Final modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-ethyl-3-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-ethoxy-N-ethyl-3-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-ethyl-3-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl)benzenesulfonamide
  • N-ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone

Uniqueness

4-ethoxy-N-ethyl-3-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

4-ethoxy-N-ethyl-3-methyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S/c1-4-20(14-18(21)19-11-7-6-8-12-19)25(22,23)16-9-10-17(24-5-2)15(3)13-16/h9-10,13H,4-8,11-12,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLUNESOQKBNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.